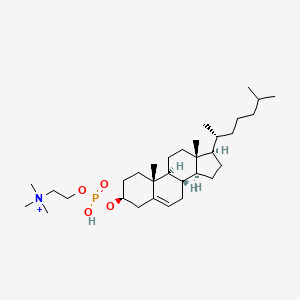

Cholesteryl-phosphocholine

Description

Properties

CAS No. |

65956-64-1 |

|---|---|

Molecular Formula |

C32H58NO4P |

Molecular Weight |

551.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/t24-,26+,27+,28-,29+,30+,31+,32-/m1/s1 |

InChI Key |

MWEZHNCHKXEIBJ-RWFZIKKDSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C |

solubility |

soluble |

Origin of Product |

United States |

Preparation Methods

Cholesteryl phosphocholine can be synthesized through chemical synthesis. One common method involves the reaction of cholesterol with phosphocholine under specific conditions to form the desired compound . The synthetic route typically involves the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and stability of the final product .

Chemical Reactions Analysis

Cholesteryl phosphocholine undergoes various chemical reactions, including complexation with other molecules. For example, it can form fluid bilayers with ceramides, enhancing the bioavailability and biological effects of ceramides in cultured cells . Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and other lipid molecules . The major products formed from these reactions are typically stable bilayer structures that can be used for various biological applications .

Scientific Research Applications

Cholesteryl phosphocholine has a wide range of scientific research applications. In chemistry, it is used to study lipid-lipid and lipid-protein interactions in biological membranes . In biology and medicine, it has been used as a delivery system for bioactive molecules like ceramides, enhancing their effects on cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of cholesteryl phosphocholine involves its ability to form stable bilayers with other lipid molecules. This property allows it to enhance the bioavailability and biological effects of these molecules. For example, when complexed with ceramides, cholesteryl phosphocholine increases the permeability of cell membranes and induces mitochondrial calcium influx, leading to enhanced inhibition of cell proliferation and induction of apoptosis . The molecular targets and pathways involved include interactions with cell membrane lipids and proteins, affecting cellular signaling and homeostasis .

Comparison with Similar Compounds

Cholesteryl phosphocholine is unique in its ability to form stable bilayers with both small and large headgroup lipids . Similar compounds include cholesterol and sphingomyelin, which also interact with membrane lipids but have different effects on membrane stability and fluidity . Cholesteryl phosphocholine is less efficient than cholesterol in ordering acyl chains in phospholipid bilayers, but it has a unique ability to destabilize gel phases of large headgroup lipids . This makes it a valuable tool for studying lipid interactions and developing novel lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.